N-(2-methoxyethyl)-2-[(2-methoxyphenyl)(phenylsulfonyl)amino]acetamide
Overview
Description
N-(2-methoxyethyl)-2-[(2-methoxyphenyl)(phenylsulfonyl)amino]acetamide is a complex organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes methoxyethyl, methoxyphenyl, phenylsulfonyl, and acetamide groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-[(2-methoxyphenyl)(phenylsulfonyl)amino]acetamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the methoxyethyl group: This can be achieved through the reaction of an appropriate alcohol with a methoxyethyl halide under basic conditions.
Introduction of the methoxyphenyl group: This step may involve the reaction of a phenol derivative with a methoxy group donor, such as dimethyl sulfate, in the presence of a base.
Attachment of the phenylsulfonyl group: This can be done through sulfonylation reactions using reagents like sulfonyl chlorides.
Formation of the acetamide group: This step may involve the reaction of an amine with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-[(2-methoxyphenyl)(phenylsulfonyl)amino]acetamide may undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Bases: Sodium hydroxide, potassium carbonate
Acids: Hydrochloric acid, sulfuric acid
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-methoxyethyl)-2-[(2-methoxyphenyl)(phenylsulfonyl)amino]acetamide may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-[(2-methoxyphenyl)(phenylsulfonyl)amino]acetamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyethyl)-2-[(2-methoxyphenyl)(phenylsulfonyl)amino]ethanamide
- N-(2-methoxyethyl)-2-[(2-methoxyphenyl)(phenylsulfonyl)amino]propionamide
Uniqueness
N-(2-methoxyethyl)-2-[(2-methoxyphenyl)(phenylsulfonyl)amino]acetamide may be unique in its specific combination of functional groups, which can confer distinct chemical and biological properties. Comparison with similar compounds would involve analyzing differences in reactivity, stability, and biological activity.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(2-methoxyethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-24-13-12-19-18(21)14-20(16-10-6-7-11-17(16)25-2)26(22,23)15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAQIZKGDHCTIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(C1=CC=CC=C1OC)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601153884 | |
Record name | N-(2-Methoxyethyl)-2-[(2-methoxyphenyl)(phenylsulfonyl)amino]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601153884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
425608-87-3 | |
Record name | N-(2-Methoxyethyl)-2-[(2-methoxyphenyl)(phenylsulfonyl)amino]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=425608-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Methoxyethyl)-2-[(2-methoxyphenyl)(phenylsulfonyl)amino]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601153884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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